n-(4-Ethyl-3-nitrophenyl)pivalamide

Catalog No.
S16158352
CAS No.
M.F
C13H18N2O3
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(4-Ethyl-3-nitrophenyl)pivalamide

Product Name

n-(4-Ethyl-3-nitrophenyl)pivalamide

IUPAC Name

N-(4-ethyl-3-nitrophenyl)-2,2-dimethylpropanamide

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C13H18N2O3/c1-5-9-6-7-10(8-11(9)15(17)18)14-12(16)13(2,3)4/h6-8H,5H2,1-4H3,(H,14,16)

InChI Key

YVNSHXFZGRGGEC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)NC(=O)C(C)(C)C)[N+](=O)[O-]

N-(4-Ethyl-3-nitrophenyl)pivalamide is a chemical compound with the molecular formula C13_{13}H18_{18}N2_2O3_3 and a molecular weight of 250.29 g/mol. It features a pivalamide structure, which consists of a pivalic acid derivative where the amine group is substituted by a 4-ethyl-3-nitrophenyl group. This compound is characterized by its unique functional groups, which contribute to its chemical reactivity and potential biological activity.

, including:

  • Nucleophilic Substitution: The nitro group can undergo nucleophilic attack, leading to substitution reactions that modify the aromatic ring.
  • Reduction Reactions: The nitro group can be reduced to an amine under certain conditions, which alters the compound's properties and biological activity.
  • Acylation Reactions: The pivalamide moiety can participate in acylation reactions, allowing for the synthesis of more complex derivatives.

The synthesis of N-(4-Ethyl-3-nitrophenyl)pivalamide typically involves several steps:

  • Preparation of the Nitro Compound: Starting from 4-ethylphenol, nitration can be performed using a mixture of nitric and sulfuric acids to introduce the nitro group at the 3-position.
  • Formation of Pivalamide: Pivalic acid can be reacted with an amine (such as 4-ethyl-3-nitrophenylamine) to form the pivalamide via an acylation reaction.
  • Purification: The final product is purified using crystallization or chromatography techniques to ensure high purity.

N-(4-Ethyl-3-nitrophenyl)pivalamide has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs due to its possible biological activities.
  • Chemical Research: Used as a reagent in organic synthesis and material science.
  • Agriculture: Potential use in developing agrochemicals due to its antimicrobial properties.

Interaction studies involving N-(4-Ethyl-3-nitrophenyl)pivalamide could focus on:

  • Protein Binding Assays: Understanding how this compound interacts with proteins can provide insights into its mechanism of action.
  • In vitro Studies: Evaluating its effects on cell lines to assess cytotoxicity and biological efficacy.
  • Drug

N-(4-Ethyl-3-nitrophenyl)pivalamide shares structural similarities with several compounds, including:

Compound NameMolecular FormulaKey Features
Ethyl 3-(4-nitrophenyl)prop-2-ynoateC11_{11}H9_{9}N2_{2}O4_{4}Contains an ethynyl group; potential for different reactivity.
3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dioneC13_{13}H14_{14}N2_{2}O4_{4}Piperidine ring; may exhibit different biological activities.

Uniqueness

N-(4-Ethyl-3-nitrophenyl)pivalamide is unique due to its specific combination of an ethyl substituent on the aromatic ring and a pivalamide structure, which may enhance its solubility and bioavailability compared to similar compounds. This combination could lead to distinct pharmacological profiles and applications in drug development.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

250.13174244 g/mol

Monoisotopic Mass

250.13174244 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

Explore Compound Types